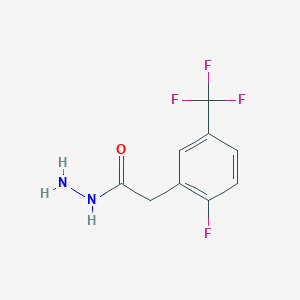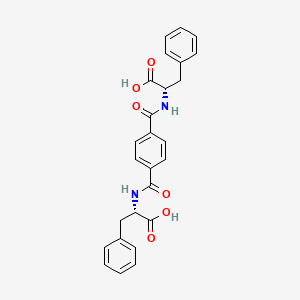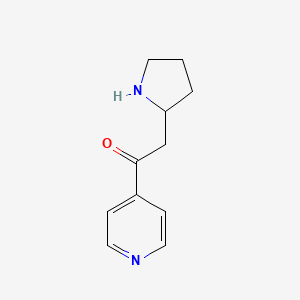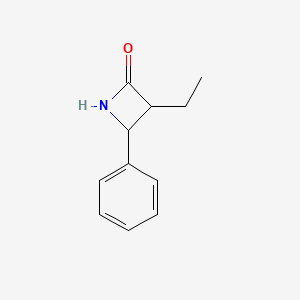
3-Ethyl-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-phenylazetidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It belongs to the class of azetidinones, which are four-membered lactams
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-phenylazetidin-2-one can be achieved through several methods. One common approach involves the Staudinger reaction, where hydrobenzamide reacts with acetoxyacetyl chloride in the presence of a base . This reaction yields a protected β-lactam intermediate, which can be deprotected under reductive or hydrolytic conditions to obtain the desired product. The overall yield of this method is approximately 80% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-Ethyl-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidinone ring is opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
3-Ethyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and targets are still under investigation, but its activity is believed to be related to its ability to form stable complexes with proteins and other biomolecules.
相似化合物的比较
- 3-Chloro-4-phenylazetidin-2-one
- 3-Methyl-4-phenylazetidin-2-one
- 3-Phenyl-4-phenylazetidin-2-one
Comparison: Compared to these similar compounds, 3-Ethyl-4-phenylazetidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the ethyl group at the 3-position may enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent .
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
3-ethyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-9-10(12-11(9)13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,12,13) |
InChI 键 |
YAUCTLNBMDWRBQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B13064709.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)
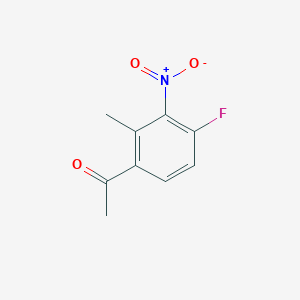
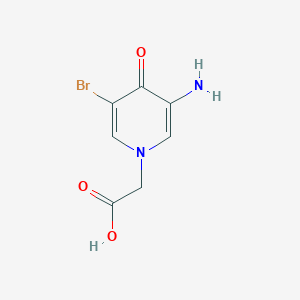
![tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
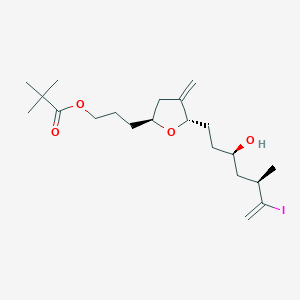
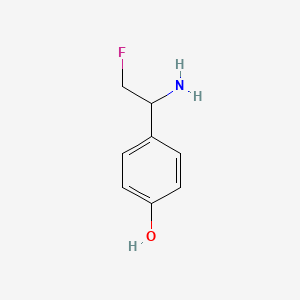
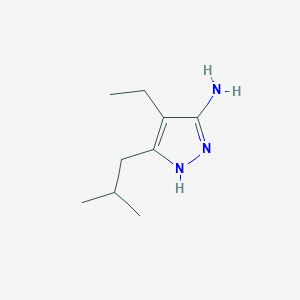
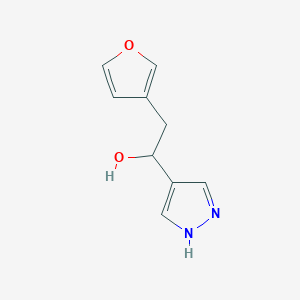
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13064768.png)
